molecular formula C21H16N4O3 B5377442 3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide

3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide

Cat. No. B5377442
M. Wt: 372.4 g/mol
InChI Key: QGMUUYVQFYTWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPOB and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

MPOB exerts its biological effects through the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in immune response, inflammation, and cell survival. MPOB inhibits the activity of IKKβ, a kinase that activates NF-κB by phosphorylation. Inhibition of IKKβ by MPOB prevents the activation of NF-κB and reduces the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MPOB has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In animal models, MPOB has been found to reduce inflammation, inhibit tumor growth, and protect against neurodegeneration. MPOB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPOB in lab experiments is its specificity for NF-κB inhibition. MPOB has been shown to specifically inhibit the activity of IKKβ, which is a key regulator of NF-κB activity. However, one of the limitations of using MPOB is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on MPOB. One area of interest is the development of more potent and selective inhibitors of NF-κB activity. Another area of interest is the investigation of the potential therapeutic applications of MPOB in various disease models. MPOB has shown promise as a potential treatment for inflammatory diseases, cancer, and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of MPOB.

Synthesis Methods

The synthesis of MPOB involves the reaction between 4-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine and 4-bromo-2-fluorobenzonitrile in the presence of palladium catalysts. The reaction is carried out in a solvent mixture of dimethylformamide and water, and the resulting product is purified through column chromatography.

Scientific Research Applications

MPOB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. MPOB has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune response and inflammation. Inhibition of NF-κB by MPOB has been shown to reduce inflammation in various animal models.

properties

IUPAC Name

3-methoxy-N-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-27-18-4-2-3-16(13-18)20(26)23-17-7-5-14(6-8-17)19-24-21(28-25-19)15-9-11-22-12-10-15/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMUUYVQFYTWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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